Pyridine-2,3-dicarbonitrile

Übersicht

Beschreibung

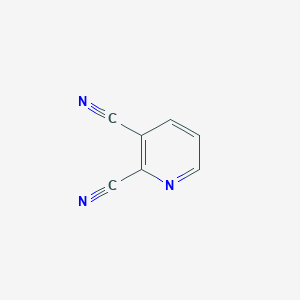

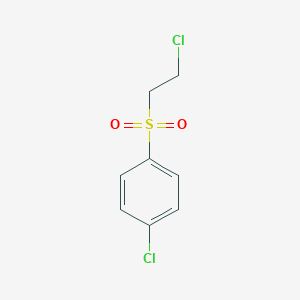

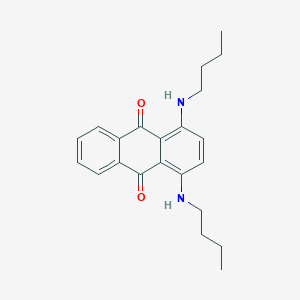

Pyridine-2,3-dicarbonitrile is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of two nitrile groups attached to the second and third positions of the pyridine ring. This structure makes it a reactive species, capable of undergoing a range of chemical transformations, leading to the production of compounds with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyridine-2,3-dicarbonitrile derivatives can be achieved through multi-component reactions. For instance, a library of trans-4,5-dihydrofuran-3-carbonitriles was synthesized using a three-component reaction involving β-ketonitriles, pyridinium ylides, and aldehydes, with piperidine as a catalyst . Another approach utilized Zn(II) or Cd(II) metal-organic frameworks as heterogeneous catalysts for the solvent-free synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles . Additionally, microwave-assisted synthesis has been optimized for the rapid generation of pyridine-3,5-dicarbonitrile libraries, highlighting the role of aerobic oxidation in the conversion of intermediates .

Molecular Structure Analysis

The molecular structure of pyridine-2,3-dicarbonitrile derivatives has been elucidated using various spectroscopic techniques. For example, the structure of novel 3-pyridinecarbonitriles with amino acid function was confirmed through spectral studies, and their fluorescence properties were evaluated . X-ray diffraction techniques have been employed to determine the crystal structure of complexes formed by the reaction of pyridine-2-carbonitrile with metal salts . Similarly, the structure of pyrido[1,2-a][1,3,5]triazine derivatives was investigated by X-ray structural analysis .

Chemical Reactions Analysis

Pyridine-2,3-dicarbonitrile derivatives participate in a variety of chemical reactions. They can undergo methanolysis in the coordination sphere of metal ions like copper(II), cobalt(II), and nickel(II), leading to the formation of complexes with O-methyl-pyridine-2-carboximidate as a ligand . Hydrolysis reactions promoted by metal ions can convert pyridine-2-carbonitrile to pyridine-2-carboxylic acid . Aminomethylation reactions have also been reported, resulting in the formation of pyrido[1,2-a][1,3,5]triazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-2,3-dicarbonitrile derivatives are influenced by their substituents and the conditions under which they are synthesized. For instance, the chromeno[2,3-b]pyridine-3-carbonitriles exhibit keto-enol equilibrium in DMSO solutions and show potential binding affinity to protein kinases in molecular docking studies . The corrosion inhibition efficiency of certain pyridine derivatives has been evaluated, demonstrating increased efficiency with higher concentrations . The optical properties of some pyridine derivatives have been investigated through UV-vis absorption and fluorescence spectroscopy, revealing the effects of substituents on their emission spectra .

Wissenschaftliche Forschungsanwendungen

Application 1: Organic Light-Emitting Diodes (OLEDs)

- Scientific Field : Materials Chemistry

- Summary of the Application : The pyridine-3,5-dicarbonitrile moiety has gained significant attention in the field of materials chemistry, particularly in the development of heavy-metal-free pure organic light-emitting diodes (OLEDs) .

- Methods of Application or Experimental Procedures : This study focuses on the synthesis and investigation of the semiconducting properties of polyaromatic π-systems containing two and three fragments of pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile. The compounds are synthesized by Sonogashira coupling reactions and characterized by steady-state and time-resolved luminescence spectroscopy .

- Results or Outcomes : The compounds show efficient intramolecular charge transfer (ICT) from the donor to the acceptor. The photoluminescence (PL) spectra of the solutions of the compounds showed non-structured emission peaks in the visible region, which are attributed to ICT emission. The PL intensities of the solutions of the compounds are enhanced after deoxygenation, which is indicative of TADF .

Application 2: Synthesis of Bis-tetrazoles and Pyridine-based Tridentate Ligand

- Scientific Field : Organic Chemistry

- Summary of the Application : Pyridine-2,3-dicarbonitrile may be used to synthesize bis-tetrazoles and pyridine-based tridentate ligand .

- Methods of Application or Experimental Procedures : Unfortunately, the specific methods of application or experimental procedures for this application were not detailed in the source .

- Results or Outcomes : The outcomes of this application were not specified in the source .

Application 3: Thermally Activated Delayed Fluorescence (TADF) Emitters

- Scientific Field : Materials Chemistry

- Summary of the Application : Pyridine-2,3-dicarbonitrile derivatives have been used to develop efficient thermally activated delayed fluorescence (TADF) emitters . These are critical for obtaining high-performance organic light-emitting diodes (OLEDs) .

- Methods of Application or Experimental Procedures : Two donor–spacer–acceptor molecules were developed via a double-twist design strategy. The large hindrance induces a twisted geometry, leading to small ΔEST values and fast reverse intersystem crossing (RISC) processes .

- Results or Outcomes : High external quantum efficiency (EQE) values of 25.8% and 21.1% were achieved in OLEDs using green Me-DMAC and yellow Me-PXZ dyes, respectively, as emitters .

Application 4: Electron-Transporting Organic Semiconductors

- Scientific Field : Organic Electronics

- Summary of the Application : Pyridine-2,3-dicarbonitrile is used in the synthesis of polyaromatic π-systems, which are promising for use in organic electronic devices, such as OLEDs .

- Methods of Application or Experimental Procedures : The compounds are synthesized by Sonogashira coupling reactions and characterized by steady-state and time-resolved luminescence spectroscopy .

- Results or Outcomes : Photoelectron spectroscopy and time-of-flight measurements reveal good electron-transporting properties for one of the compounds .

Application 5: Orange-Red TADF-Based OLEDs

- Scientific Field : Materials Chemistry

- Summary of the Application : Pyridine-3,5-dicarbonitrile has been used in the development of orange-red thermally activated delayed fluorescence (TADF)-based OLEDs .

- Methods of Application or Experimental Procedures : The combination of varying numbers of phenoxazine (PXZ) donors with pyridine-3,5-dicarbonitrile (PCN) acceptors has afforded three orange-red TADF emitters .

- Results or Outcomes : The device with one of the emitters achieved an impressive slow efficiency roll-off of 15% at a high luminance of 1000 cd m−2, which is among the lowest roll-off value of the reported orange-red to red TADF-based OLEDs .

Application 6: Biotransformation by Rhodococcus erythropolis A4

- Scientific Field : Microbiology

- Summary of the Application : Pyridine-2,3-dicarbonitrile can undergo biotransformation by Rhodococcus erythropolis A4 to 6-cyanopyridine-2-carboxamide .

- Methods of Application or Experimental Procedures : Unfortunately, the specific methods of application or experimental procedures for this application were not detailed in the source .

- Results or Outcomes : The outcomes of this application were not specified in the source .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

pyridine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3/c8-4-6-2-1-3-10-7(6)5-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFGOVUYCKZOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169060 | |

| Record name | 2,3-Dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-2,3-dicarbonitrile | |

CAS RN |

17132-78-4 | |

| Record name | 2,3-Dicyanopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,3-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)

![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)